![molecular formula C11H11ClN2OS2 B6349978 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole CAS No. 1326813-67-5](/img/structure/B6349978.png)
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is a chemical compound with the molecular formula C11H11ClN2OS2 . It is a member of the thiadiazole family, which are heterocyclic compounds containing a ring of five atoms, including two nitrogen atoms, one sulfur atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole is characterized by a thiadiazole ring substituted with a chloro group, a phenoxypropylsulfanyl group, and a hydrogen atom . The exact three-dimensional structure would require further analysis using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole, such as its melting point, boiling point, and density, were not found in the literature I retrieved . These properties could be determined experimentally.Scientific Research Applications
Antinociceptive Agents
“5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole” belongs to the 1,3,4-thiadiazole derivatives, which have been synthesized and evaluated for their antinociceptive effects on the nociceptive pathways of the nervous system . The compounds have shown effects against mechanical, thermal, and chemical stimuli, as evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests . Some of these compounds have shown centrally mediated antinociceptive activity, while others have shown peripherally mediated antinociceptive activity .
Analgesic Molecules
The design of analgesic molecules for the management of pain is a subject of ongoing research . Analgesics are mainly divided into two groups: opioid analgesics and nonsteroidal anti-inflammatory drugs (NSAIDs). The fear of addiction and tolerance related to morphine and related drugs has resulted in the restriction and withdrawal of these drugs . NSAIDs, which act primarily by inhibiting cyclooxygenase (COX) enzymes, are frequently prescribed drug groups to manage inflammatory pain . “5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole” and its derivatives could potentially be used in the development of new analgesic molecules.
Inhibitors of COX Enzymes
As mentioned above, NSAIDs work by inhibiting COX enzymes . “5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole” and its derivatives could potentially be used as inhibitors of COX enzymes, providing a new avenue for the development of drugs to manage inflammatory pain .
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-(3-phenoxypropylsulfanyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS2/c12-10-13-11(14-17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTRHARKYYTGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole |
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